molecular formula C15H21N5O4S B033600 (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid CAS No. 110880-45-0

(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

Cat. No. B033600
CAS RN: 110880-45-0
M. Wt: 367.4 g/mol
InChI Key: QJGGZPIWCXHXGB-HFAYUQKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid, also known as TAK-659, is a potential therapeutic agent for the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a protein that plays a crucial role in the development and survival of cancer cells.

Mechanism of Action

(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid works by inhibiting the activity of BTK, a protein that plays a crucial role in the development and survival of cancer cells. BTK is involved in the signaling pathways that promote cell growth and proliferation, and its inhibition leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects:
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been shown to enhance the activity of other anticancer agents, such as chemotherapy drugs and immune checkpoint inhibitors. (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid has a favorable pharmacokinetic profile and is well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis in cancer cells, and its potential synergy with other anticancer agents. However, the limitations of using (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in lab experiments include its complex synthesis, which may limit its availability, and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research and development of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid. These include:
1. Clinical trials to evaluate the safety and efficacy of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in humans.
2. Combination studies to determine the potential synergy of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid with other anticancer agents.
3. Studies to identify biomarkers that can predict the response to (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid.
4. Development of new synthetic routes to improve the yield and scalability of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid synthesis.
5. Investigation of the potential use of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid is a promising therapeutic agent for the treatment of various types of cancers. Its potent and selective inhibition of BTK, ability to induce apoptosis in cancer cells, and potential synergy with other anticancer agents make it an attractive candidate for further research and development. The future directions for (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid research include clinical trials, combination studies, biomarker identification, synthetic route optimization, and investigation of its potential use in other diseases.

Synthesis Methods

The synthesis of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid involves a multi-step process that includes the preparation of several intermediates. The starting material for the synthesis is 2,3-dihydroimidazo[1,2-c]quinazoline, which is subjected to a series of reactions to produce the final product. The synthesis is a complex and challenging process that requires expertise in organic chemistry.

Scientific Research Applications

(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid has been extensively studied for its potential use in the treatment of different types of cancers, including B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promise in the treatment of solid tumors, such as prostate cancer, breast cancer, and lung cancer.

properties

CAS RN

110880-45-0

Molecular Formula

C15H21N5O4S

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C15H21N5O4S/c16-9(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-7-19-12-10(20)1-3-18-13(12)17/h1,3,7-9,11,14,21H,2,4-6,16H2,(H2,17,18)(H,22,23)/t8-,9-,11+,14+/m0/s1

InChI Key

QJGGZPIWCXHXGB-HFAYUQKSSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2C=CN=C3N)CSCC[C@@H](C(=O)O)N

SMILES

C1C(OC(C1O)N2C=NC3=C2C=CN=C3N)CSCCC(C(=O)O)N

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2C=CN=C3N)CSCCC(C(=O)O)N

synonyms

3-ddAdo-HCY
S-3'-deoxy-3-deazaadenosylhomocysteine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.